2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone
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Overview
Description
2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of methoxy, phenyl, and trifluoromethyl groups attached to an indanone core, which contributes to its distinctive chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Indanone Core: The indanone core can be synthesized through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methoxy and Phenyl Groups: The methoxy and phenyl groups are introduced through electrophilic aromatic substitution reactions. Methoxy groups can be added using methanol in the presence of an acid catalyst, while phenyl groups can be introduced using phenyl halides and a base.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via a nucleophilic substitution reaction using trifluoromethyl halides and a suitable base.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product, often using a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, other substituted aromatic compounds.
Scientific Research Applications
2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone exerts its effects depends on its interaction with molecular targets. These interactions often involve binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone: Lacks the methoxy groups, potentially affecting its reactivity and applications.
Uniqueness
The presence of both methoxy and trifluoromethyl groups in 2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone makes it unique, as these groups can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-7-[3-(trifluoromethyl)phenoxy]-3H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23F3O4/c1-36-25-15-14-19(17-27(25)37-2)16-24-28(20-8-4-3-5-9-20)23-12-7-13-26(29(23)30(24)35)38-22-11-6-10-21(18-22)31(32,33)34/h3-18,28H,1-2H3/b24-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOZGICGXQYVAO-JLPGSUDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(C3=C(C2=O)C(=CC=C3)OC4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(C3=C(C2=O)C(=CC=C3)OC4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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